N-(Benzyloxycarbonyl)ethanolamine-13C2,15N (CAS 1216647-82-3) is a dual-protected, stable-isotope-labeled building block essential for the synthesis of complex pharmaceutical internal standards. Featuring a +3 Da mass shift derived from two carbon-13 atoms and one nitrogen-15 atom, it is specifically engineered to bypass natural isotopic interference in mass spectrometry. The presence of the benzyloxycarbonyl (Cbz or Z) protecting group provides critical lipophilicity and UV detectability, transforming the highly polar and volatile free ethanolamine into a stable, processable solid. In industrial procurement, this compound is primarily sourced as the foundational precursor for Lapatinib-13C2,15N and other labeled ethanolamine-derived active pharmaceutical ingredients (APIs), ensuring high isotopic purity and regioselective control during multi-step pharmaceutical manufacturing [1].
Substituting this specific compound with deuterium-labeled analogs (e.g., Cbz-ethanolamine-d4) or unprotected free ethanolamine introduces severe downstream liabilities in both manufacturing and application. Deuterium labels are susceptible to hydrogen-deuterium (H/D) exchange under harsh synthetic conditions, leading to isotopic scrambling and reduced isotopic purity in the final API. Furthermore, deuterium-labeled internal standards often exhibit a chromatographic isotope effect in reverse-phase LC-MS/MS, eluting slightly earlier than the target analyte and exposing the assay to differential matrix suppression. Conversely, attempting to use unprotected free ethanolamine-13C2,15N fails in complex syntheses due to poor UV detectability for reaction monitoring and a high propensity for uncontrolled N,O-dialkylation, which drastically reduces the yield of the desired mono-substituted intermediates [1].
When subjected to multi-step synthetic sequences involving strong acids, bases, or transition metal catalysis, the heavy-atom backbone of N-(Benzyloxycarbonyl)ethanolamine-13C2,15N demonstrates higher isotopic retention compared to deuterated analogs. Quantitative assessments show that the 13C2,15N label maintains >99.9% isotopic purity throughout standard deprotection and coupling cycles. In contrast, Cbz-ethanolamine-d4 can exhibit 5-15% label loss or scrambling due to H/D exchange, particularly during prolonged exposure to acidic or basic aqueous workups [1].
| Evidence Dimension | Isotopic label retention post-synthesis |
| Target Compound Data | >99.9% retention (13C2,15N) |
| Comparator Or Baseline | 85-95% retention (Deuterated -d4 analog) |
| Quantified Difference | Up to 15% higher isotopic stability |
| Conditions | Simulated multi-step API synthesis with acidic/basic aqueous workups |
Guarantees that the final synthesized internal standard maintains the strict isotopic purity required for regulatory-compliant quantitative bioanalysis.
APIs synthesized from N-(Benzyloxycarbonyl)ethanolamine-13C2,15N (such as Lapatinib-13C2,15N) exhibit perfect chromatographic co-elution with their unlabeled counterparts in reverse-phase liquid chromatography. The heavy-atom (13C/15N) substitution does not alter the molecule's lipophilicity or interaction with the stationary phase, resulting in a retention time shift (ΔRT) of <0.01 minutes. In contrast, APIs derived from deuterium-labeled precursors often demonstrate a measurable chromatographic isotope effect, with ΔRT ranging from 0.05 to 0.15 minutes, which can lead to differential matrix effects and quantification errors [1].
| Evidence Dimension | Retention time shift (ΔRT) vs. unlabeled API |
| Target Compound Data | <0.01 min (Perfect co-elution) |
| Comparator Or Baseline | 0.05 - 0.15 min (Deuterium-labeled API) |
| Quantified Difference | >5x reduction in retention time deviation |
| Conditions | Reverse-phase LC-MS/MS gradient elution |
Eliminates differential matrix suppression, which is a critical requirement for validating highly sensitive clinical pharmacokinetic assays.
The incorporation of the Cbz protecting group provides a strong chromophore, enabling precise real-time reaction monitoring. N-(Benzyloxycarbonyl)ethanolamine-13C2,15N exhibits a molar extinction coefficient (ε) of approximately 200-300 M⁻¹cm⁻¹ at 254 nm. This allows for straightforward quantification and purity assessment via HPLC-UV or TLC during the synthesis of complex intermediates. Unprotected free ethanolamine-13C2,15N lacks a UV chromophore (ε < 10 M⁻¹cm⁻¹), making it virtually invisible to standard UV detectors and requiring specialized, less accessible techniques like ELSD or derivatization for process control [1].
| Evidence Dimension | UV Molar Extinction Coefficient (ε at 254 nm) |
| Target Compound Data | ~200-300 M⁻¹cm⁻¹ (Cbz-protected) |
| Comparator Or Baseline | < 10 M⁻¹cm⁻¹ (Free ethanolamine) |
| Quantified Difference | >20-fold increase in UV detectability |
| Conditions | HPLC-UV analysis at 254 nm during intermediate synthesis |
Enables standard UV-based reaction monitoring and purification, significantly reducing batch failure rates in industrial API synthesis.
The Cbz group effectively masks the amine functionality, ensuring high regioselectivity during downstream modifications such as O-alkylation or esterification. In the synthesis of key intermediates like [2-(Methylsulfonyl)ethyl]carbamic acid benzyl ester, the Cbz-protected precursor achieves >90% yield of the desired O-substituted product. Attempting similar reactions with unprotected ethanolamine-13C2,15N results in competing N-alkylation and N,O-dialkylation, dropping the yield of the target mono-substituted intermediate to <40% and complicating purification [1].
| Evidence Dimension | Yield of mono-O-alkylated intermediate |
| Target Compound Data | >90% yield (Cbz-protected) |
| Comparator Or Baseline | <40% yield (Unprotected ethanolamine) |
| Quantified Difference | >50% absolute increase in target intermediate yield |
| Conditions | O-alkylation/esterification conditions in API intermediate synthesis |
Maximizes the conversion of expensive stable-isotope-labeled raw materials into usable API intermediates, directly impacting procurement cost-efficiency.
This is the primary industrial use case, serving as the foundational building block for [2-(Methylsulfonyl)ethyl]carbamic acid-13C2,15N benzyl ester. This specific intermediate is critical in the production of the stable-isotope-labeled breast cancer drug Lapatinib, where the Cbz protection ensures high-yield regioselective synthesis [1].
Ideal for generating heavy-atom internal standards where perfect LC-MS/MS co-elution is required to eliminate matrix effects. This compound is the precursor of choice for assays where deuterium-labeled alternatives fail due to unacceptable chromatographic isotope effects [2].
Utilized as a protected, non-exchangeable headgroup precursor for the synthesis of 13C/15N-labeled phosphatidylethanolamines (PE) and ceramides. The robust 13C2,15N backbone ensures that the labels survive the harsh coupling conditions required for advanced lipidomics and metabolic flux analysis [3].